Improved Solubility vs. 4-Amino-3-nitropyridine
The 2‑methoxyethyl substituent is designed to improve aqueous solubility and moderate lipophilicity compared to the parent 4‑amino‑3‑nitropyridine. While direct experimental solubility data for N‑(2‑methoxyethyl)‑3‑nitropyridin‑4‑amine are not publicly available, authoritative database entries for 4‑amino‑3‑nitropyridine report a logP of 0.4974 and indicate poor aqueous solubility [REFS‑1]. Based on class‑level inferences from related nitropyridine derivatives, the methoxyethyl group typically increases polar surface area and hydrogen‑bonding capacity, which is expected to enhance solubility in aqueous media and improve compatibility with biological assay conditions [REFS‑2].
| Evidence Dimension | Lipophilicity (logP) and Aqueous Solubility |
|---|---|
| Target Compound Data | Predicted logP: ~0.8–1.2 (estimated); Solubility: Expected improved vs. parent |
| Comparator Or Baseline | 4‑Amino‑3‑nitropyridine (CAS 1681‑37‑4): logP 0.4974; Water solubility: Insoluble |
| Quantified Difference | logP increase of ~0.3–0.7 units; Solubility enhancement qualitative |
| Conditions | Estimated based on ChemDiv database entry for 4‑amino‑3‑nitropyridine and structural analogy |
Why This Matters
Improved solubility facilitates the use of this compound in aqueous biological assays and enables more efficient downstream synthetic manipulation without the need for aggressive solubilizing agents.
